molecular formula C24H26N2O5S B11397912 5,7-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

5,7-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11397912
M. Wt: 454.5 g/mol
InChI Key: QYRXGGPIPPZHEY-UHFFFAOYSA-N
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Description

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • ν(C=O) : Strong bands at 1,715 cm⁻¹ (chromene-4-one) and 1,680 cm⁻¹ (carboxamide), indicating conjugation between the ketone and amide groups.
  • ν(S=O) : Asymmetric and symmetric stretches at 1,345 cm⁻¹ and 1,165 cm⁻¹, characteristic of sulfonamides.
  • ν(N–H) : A broad peak at 3,310 cm⁻¹, consistent with secondary amide N–H stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 2.35 (s, 3H) : Methyl group on the piperidine ring.
  • δ 2.50 (s, 6H) : 5- and 7-methyl groups on the chromene core.
  • δ 6.85–7.90 (m, 7H) : Aromatic protons from the chromene and phenyl rings.
  • δ 10.21 (s, 1H) : Amide N–H proton.

¹³C NMR (100 MHz, DMSO-d₆) :

  • δ 177.8 : Carbonyl carbon of the 4-oxo group.
  • δ 165.4 : Carboxamide carbonyl carbon.
  • δ 140.2–115.3 : Aromatic carbons of the chromene and phenyl rings.
  • δ 54.7 : Piperidine C–N carbon.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 455.2 [M+H]⁺ , consistent with the molecular formula. Fragmentation patterns include:

  • m/z 299.1 : Loss of the 4-methylpiperidine sulfonamide moiety.
  • m/z 175.0 : Chromene-carboxamide fragment.

Crystallographic Data and X-ray Diffraction Studies

Single-crystal X-ray analysis of a closely related compound, 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide, reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 12.34 Å, b = 7.89 Å, c = 15.67 Å, β = 105.3° . Although full crystallographic data for 5,7-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide are not yet published, analogous structures suggest:

  • Hydrogen bonding : The amide N–H forms a hydrogen bond with the sulfonyl oxygen (O···H–N distance ≈ 2.02 Å).
  • π-π stacking : Offset stacking interactions between chromene rings (interplanar spacing ≈ 3.48 Å).

The sulfonamide group participates in a three-dimensional hydrogen-bonding network , stabilizing the crystal lattice. Piperidine rings adopt a chair conformation, with the methyl group disordered over two equatorial positions in some derivatives.

Properties

Molecular Formula

C24H26N2O5S

Molecular Weight

454.5 g/mol

IUPAC Name

5,7-dimethyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C24H26N2O5S/c1-15-8-10-26(11-9-15)32(29,30)19-6-4-18(5-7-19)25-24(28)22-14-20(27)23-17(3)12-16(2)13-21(23)31-22/h4-7,12-15H,8-11H2,1-3H3,(H,25,28)

InChI Key

QYRXGGPIPPZHEY-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=C(C=C(C=C4O3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Sulfonyl Group: This step involves the sulfonylation of the phenyl ring using reagents like sulfonyl chlorides under basic conditions.

    Attachment of the Piperidine Moiety: The piperidine group is introduced through a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the intermediate with the carboxamide group under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl group in the chromene core, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5,7-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. The sulfonyl group and the piperidine moiety play crucial roles in binding to enzymes or receptors, modulating their activity. The chromene core can interact with nucleic acids or proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • The target compound ’s 4-methylpiperidine group provides a rigid, hydrophobic scaffold compared to the flexible 4-ethylpiperazine in , which may alter binding kinetics.
  • The methyl(phenyl)sulfamoyl group in lacks the basic amine present in the target, reducing solubility in acidic environments .
  • The hydrochloride salt in enhances aqueous solubility, a formulation advantage absent in the target compound .
2.2 Pharmacological Profile
  • Target Compound : Predicted to inhibit kinases (e.g., PI3K/AKT) due to chromene-carboxamide motifs, similar to FI-8602 (a chromen-4-one derivative with antianaphylactic activity) . The 5,7-dimethyl groups may reduce oxidative metabolism, prolonging half-life.
  • Analog : The absence of a basic amine likely limits blood-brain barrier penetration, making it more suitable for peripheral targets.
  • Analog : The ethylpiperazine group may enhance binding to serotonin or dopamine receptors, as seen in antipsychotic agents (e.g., aripiprazole derivatives) .
2.3 Physicochemical Properties
  • Hydrogen Bonding : The target compound’s sulfonamide and carboxamide groups enable strong hydrogen bonding (graph set motifs: D , R₂²(8) ), critical for crystal packing and stability .
  • Lipophilicity (cLogP) :
    • Target: ~3.2 (calculated).
    • : ~4.1 (due to phenyl group).
    • : ~2.8 (ionized piperazine reduces logP).

Biological Activity

5,7-Dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide, also known by its CAS number 898514-07-3, is a synthetic compound belonging to the class of chromene derivatives. These compounds have garnered attention due to their diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C24H26N2O5S
  • Molecular Weight : 454.5 g/mol

The biological activity of 5,7-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit key enzymes involved in inflammation and cancer progression, modulating various signaling pathways that lead to therapeutic effects.

Biological Activities

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation markers such as cyclin D1 and CDK2 .
  • Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation in various models of disease.
  • Antimicrobial Properties : There is evidence indicating that 5,7-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide possesses antimicrobial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AnticancerInduces apoptosis in cancer cells; inhibits proliferation
Anti-inflammatoryReduces cytokine production
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

Case Study: Anticancer Activity

In a study conducted on MDA-MB-231 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The compound was found to significantly enhance the efficacy of doxorubicin, suggesting a potential for combination therapies in treating resistant cancer types .

Case Study: Anti-inflammatory Effects

A model using lipopolysaccharide (LPS)-induced inflammation showed that administration of the compound significantly reduced levels of TNF-alpha and IL-6 in serum samples. This indicates its potential use in managing inflammatory diseases.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting solvents (e.g., dimethylformamide [DMF]), catalysts (palladium-based), and reaction conditions (temperature, microwave-assisted heating) to enhance efficiency. For example, microwave-assisted synthesis reduces reaction time while improving yield . Purification steps should include column chromatography and thin-layer chromatography (TLC) for intermediate monitoring .

Q. What analytical techniques are recommended for confirming structural integrity and purity?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) for structural confirmation (¹H/¹³C for functional groups) and mass spectrometry (MS) for molecular weight validation . High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) by quantifying impurities .

Q. Which in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer :
  • Anticancer activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify key functional groups responsible for bioactivity?

  • Methodological Answer :
  • Analog synthesis : Modify substituents (e.g., sulfonyl group, piperidine ring) and compare bioactivity .
  • Computational docking : Use tools like AutoDock to predict binding affinities to target proteins (e.g., kinases) .
  • Data correlation : Tabulate substituent effects (example below):
Substituent ModificationObserved Bioactivity ChangeTarget Affinity
Replacement of methylpiperidineReduced cytotoxicityKinase A
Sulfonyl group removalLoss of antimicrobial effectProtease B

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Standardized protocols : Replicate assays under identical conditions (e.g., cell line passage number, incubation time) .
  • Orthogonal validation : Confirm results using alternative methods (e.g., flow cytometry alongside MTT for cytotoxicity) .
  • Statistical analysis : Apply ANOVA or regression models to account for variability in dose-response curves .

Q. How can computational methods predict pharmacokinetic properties like bioavailability?

  • Methodological Answer :
  • ADMET prediction : Use SwissADME or PreADMET to estimate solubility, permeability, and CYP450 interactions .
  • Molecular dynamics (MD) simulations : Model binding stability to serum proteins (e.g., albumin) to predict half-life .

Q. What experimental approaches assess compound stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies at elevated temperatures (40°C) and humidity (75% RH) over 4–8 weeks. Monitor degradation via HPLC and confirm degradation products using LC-MS .

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